molecular formula C29H30N2O3 B4676582 N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide

Cat. No. B4676582
M. Wt: 454.6 g/mol
InChI Key: SKUUQIWBXWEMEK-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC950 is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that is involved in the development of various inflammatory diseases.

Mechanism of Action

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the production of pro-inflammatory cytokines. N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide specifically targets the NLRP3 inflammasome, without affecting other inflammasomes or the overall immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to inhibiting the NLRP3 inflammasome, N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the activation of caspase-1, and reduce the infiltration of immune cells into tissues. N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has also been shown to have a protective effect on various organs, such as the brain and heart, in animal models of disease.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has several advantages for lab experiments, including its high potency and specificity for the NLRP3 inflammasome. However, there are also some limitations to using N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide in lab experiments. One limitation is that N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dose for experiments. Another limitation is that N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide can be unstable in aqueous solutions, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide. One direction is to further investigate the potential therapeutic applications of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide in various inflammatory diseases, such as gout, multiple sclerosis, and Alzheimer's disease. Another direction is to develop more stable and effective formulations of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide for use in clinical trials. Additionally, there is a need for further research on the long-term safety and efficacy of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide in humans.

Scientific Research Applications

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been extensively studied in various preclinical models of inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and atherosclerosis. In these studies, N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been shown to effectively inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18. N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has also been shown to have a protective effect on various organs, such as the brain and heart, in animal models of disease.

properties

IUPAC Name

N-cyclohexyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3/c1-34-24-18-16-21(17-19-24)20-26(22-10-4-2-5-11-22)29(33)31-27-15-9-8-14-25(27)28(32)30-23-12-6-3-7-13-23/h2,4-5,8-11,14-20,23H,3,6-7,12-13H2,1H3,(H,30,32)(H,31,33)/b26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUUQIWBXWEMEK-LHLOQNFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[(2E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.